1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate
Overview
Description
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C24H31NO5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.22022309 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radical Polymerization Investigation
Rizzardo and Solomon (1979) described a method using 2,2,6,6-tetramethylpiperidine-1-oxyl as a radical trapping agent to investigate the mechanism of polymerization of methyl acrylate. This study provides insights into radical polymerization processes, which could be relevant for researching similar compounds (Rizzardo & Solomon, 1979).
High-Performance Dye-Sensitized Solar Cells
Afrooz and Dehghani (2015) explored the use of diethyl oxalate as an efficient additive in dye-sensitized solar cells (DSSCs), demonstrating its potential to dramatically improve the performance of DSSCs. This research highlights the utility of oxalate compounds in renewable energy technologies (Afrooz & Dehghani, 2015).
Antiproliferative Effects and DNA/Protein Binding
Casini et al. (2006) investigated dinuclear gold(III) oxo complexes with bipyridyl ligands for their antiproliferative properties and interactions with DNA and proteins, showcasing potential applications in cancer research and therapy (Casini et al., 2006).
Electrochemical Properties and Electrocatalytic Reactions
Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including TEMPO and PINO. This comprehensive survey indicates the role of these compounds in selective organic molecule oxidation, with implications for both laboratory and industrial applications (Nutting et al., 2018).
TEMPO-Mediated Electrooxidation
Hill-Cousins et al. (2012) detailed a procedure for the TEMPO-mediated electrooxidation of alcohols in a microfluidic electrolytic cell, presenting a mild and efficient protocol for converting alcohols to aldehydes and ketones. This application underscores the versatility of TEMPO in synthetic organic chemistry (Hill-Cousins et al., 2012).
Properties
IUPAC Name |
4-methyl-1-[4-(2-phenylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.C2H2O4/c1-19-13-16-23(17-14-19)15-7-8-18-24-22-12-6-5-11-21(22)20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,19H,7-8,13-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPFOXZFGIPLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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